

An In-depth Technical Guide to the Chemical Structure and Properties of Budralazine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Budralazine, with the systematic name 4-methyl-3-penten-2-one (1-phthalazinyl)hydrazone, is a vasodilator and antihypertensive agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental methodologies for its synthesis, analysis, and pharmacological evaluation are presented, along with a summary of its known pharmacokinetic and metabolic pathways. The primary mechanism of action involves direct relaxation of vascular smooth muscle, which is at least partially attributable to the inhibition of intracellular calcium fluxes. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of cardiovascular drugs.

Chemical Structure and Identification

Budralazine is a hydrazone derivative of phthalazine. Its chemical structure is characterized by the condensation of 1-hydrazinophthalazine with 4-methyl-3-penten-2-one.

Chemical Structure:

Table 1: Chemical Identification of **Budralazine**



Identifier	Value
Systematic Name	4-METHYL-3-PENTEN-2-ONE (1- PHTHALAZINYL)HYDRAZONE[1]
IUPAC Name	N-(4-methylpent-3-en-2- ylideneamino)phthalazin-1-amine
CAS Number	36798-79-5
Molecular Formula	C14H16N4[1]
Synonyms	Buterazine, DJ-1461

Physicochemical Properties

The physical and chemical characteristics of **Budralazine** are essential for its formulation and delivery.

Table 2: Physicochemical Properties of **Budralazine**

Property	Value	Source
Molecular Weight	240.3 g/mol	[1]
Melting Point	132-133 °C	Ashgate Publishing Co.
cLogP	3.1	PubChem
Topological Polar Surface Area	50.2 Ų	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem

Pharmacology

Budralazine is a direct-acting vasodilator, exerting its effects primarily on arterial smooth muscle.



Mechanism of Action

The vasodilatory action of **Budralazine** is a result of its direct effect on vascular smooth muscle. This is believed to be mediated, at least in part, by the inhibition of intracellular calcium (Ca2+) fluxes[1]. By reducing the availability of intracellular calcium, **Budralazine** interferes with the signaling cascade that leads to muscle contraction, resulting in vasorelaxation and a subsequent decrease in blood pressure.

Pharmacodynamics

- Vasodilation: Budralazine produces a dose-dependent relaxation of vascular smooth muscle[1].
- Antihypertensive Effects: As a consequence of its vasodilatory properties, **Budralazine** is
 effective in lowering blood pressure.
- Alpha-Adrenergic Antagonism: Budralazine exhibits antagonistic effects at alpha-adrenergic receptors. However, it is approximately three times less potent than the related compound hydralazine in producing tachycardia at equihypotensive doses.

Pharmacokinetics and Metabolism

Studies in rats have provided initial insights into the pharmacokinetic profile of **Budralazine**.

Table 3: Pharmacokinetic Parameters of **Budralazine** in Rats (Oral Administration)

Parameter	Value
Peak Plasma Concentration (14C)	3.6 μg equiv./mL
Time to Peak Plasma Concentration	Not specified
Major Routes of Excretion	Urine (45% within 24h), Feces (37% within 24h)

Following oral administration in rats, **Budralazine** is metabolized, with 1-hydrazinophthalazine being a significant metabolite found in the plasma[1]. The parent drug is detectable in plasma for up to 4 hours post-administration[1]. Notably, a high concentration of radioactivity was observed in the aorta wall, which may correlate with the duration of its antihypertensive



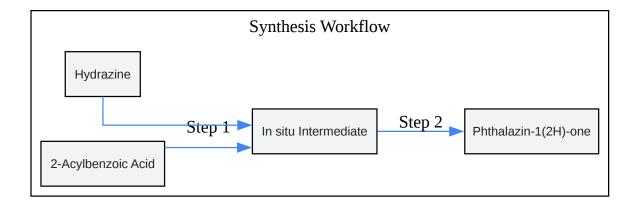
effect[1]. The metabolic pathways of **Budralazine** in rats have been further elucidated, indicating biotransformation of the parent compound[2].

Experimental Protocols Chemical Synthesis

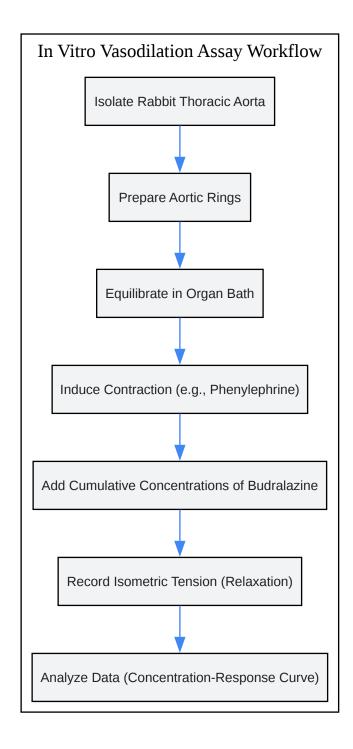
A general synthesis for phthalazin-1(2H)-ones involves a one-pot, two-step process from 2-acylbenzoic acids. While a specific protocol for **Budralazine** is not detailed in the available literature, a representative synthesis for a related compound is provided for context.

Workflow for Synthesis of Phthalazin-1(2H)-ones:

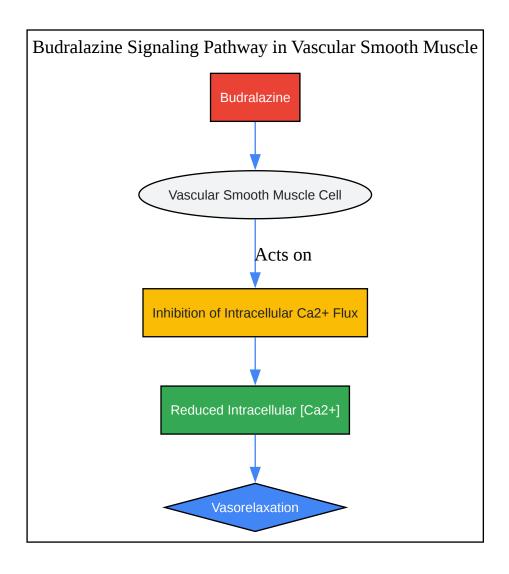












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Metabolism of budralazine, a new antihypertensive agent, III PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of budralazine, a new antihypertensive agent. II. Metabolic pathways of budralazine in rats PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Budralazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668030#chemical-structure-and-properties-of-budralazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com